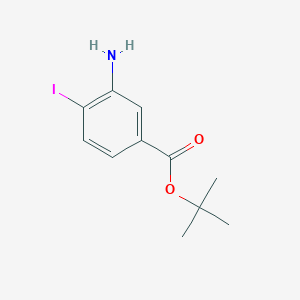
tert-Butyl 3-amino-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-4-iodobenzoate: is an organic compound with the molecular formula C11H14INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with an amino group at the 3-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-iodobenzoate typically involves the esterification of 3-amino-4-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl 3-amino-4-iodobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The amino group can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include tert-Butyl 3-amino-4-hydroxybenzoate, tert-Butyl 3-amino-4-cyanobenzoate, and tert-Butyl 3-amino-4-aminobenzoate.
Reduction Reactions: Products include tert-Butyl 3-amino-4-iodoaniline.
Oxidation Reactions: Products include tert-Butyl 3-nitro-4-iodobenzoate and tert-Butyl 3-nitroso-4-iodobenzoate.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-4-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-iodobenzoate involves its interaction with specific molecular targets in biological systems. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amino group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 4-iodobenzoate: Similar structure but lacks the amino group, making it less versatile in certain chemical reactions.
tert-Butyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
tert-Butyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom, offering different chemical and biological properties.
Uniqueness: tert-Butyl 3-amino-4-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-iodobenzoate |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 |
InChI Key |
RRIXEALKDNUZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















